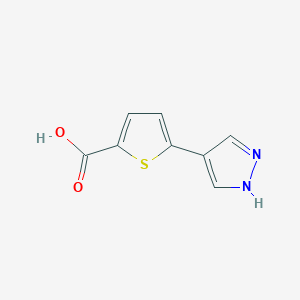

5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-9-10-4-5/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNAXEJGTOYJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650361 | |

| Record name | 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017794-49-8 | |

| Record name | 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a feasible synthetic route for 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthesis is based on established organometallic cross-coupling reactions, offering a robust and adaptable methodology for researchers in the field. This document details the synthetic strategy, experimental protocols for key transformations, and a summary of the required starting materials and expected intermediates.

Introduction

Heterocyclic compounds containing pyrazole and thiophene moieties are prominent scaffolds in a multitude of biologically active molecules. These structures are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4] The target molecule, this compound, combines these two important pharmacophores, making it a valuable building block for the synthesis of novel therapeutic agents. This guide outlines a practical synthetic approach utilizing a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a multi-step process, as illustrated below. The key strategic step involves a palladium-catalyzed Suzuki-Miyaura coupling between a protected pyrazole-4-boronic acid derivative and a 5-halothiophene-2-carboxylic acid ester. Subsequent deprotection and hydrolysis yield the final product.

Caption: Proposed synthetic route for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the proposed synthesis. These protocols are based on established literature procedures for similar transformations.

Step 1: Esterification of 5-Bromothiophene-2-carboxylic acid

To protect the carboxylic acid functionality during the subsequent cross-coupling reaction, 5-bromothiophene-2-carboxylic acid is converted to its methyl ester.

Procedure:

-

To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 5-bromothiophene-2-carboxylate.

| Parameter | Value |

| Reactants | 5-Bromothiophene-2-carboxylic acid, Methanol, Sulfuric acid |

| Product | Methyl 5-bromothiophene-2-carboxylate |

| Expected Yield | >90% |

| Purification Method | Extraction and solvent evaporation |

Step 2: Synthesis of 1-Boc-1H-pyrazole-4-boronic acid pinacol ester

This key intermediate for the Suzuki coupling is prepared from 1H-pyrazole via bromination, Boc-protection, and subsequent borylation.

2a. Bromination of 1H-Pyrazole:

-

Procedure: To a solution of 1H-pyrazole in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide or bromine) and stir at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by quenching with a reducing agent if necessary, followed by extraction and purification to yield 4-bromo-1H-pyrazole.[1]

2b. Boc-Protection of 4-Bromo-1H-pyrazole:

-

Procedure: To a solution of 4-bromo-1H-pyrazole (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) and a base such as triethylamine or DMAP.[5] Stir the mixture at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give 1-Boc-4-bromopyrazole.[5]

2c. Borylation of 1-Boc-4-bromopyrazole:

-

Procedure: In a flame-dried flask under an inert atmosphere, combine 1-Boc-4-bromopyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium acetate (3.0 eq) in an anhydrous solvent (e.g., dioxane or toluene). Heat the mixture at 80-100 °C for several hours. After completion, the reaction is cooled, filtered, and the solvent is removed. The crude product is then purified by column chromatography on silica gel to afford 1-Boc-1H-pyrazole-4-boronic acid pinacol ester.

| Step | Key Reagents | Expected Product |

| 2a | 1H-Pyrazole, Brominating agent | 4-Bromo-1H-pyrazole |

| 2b | 4-Bromo-1H-pyrazole, (Boc)₂O | 1-Boc-4-bromopyrazole |

| 2c | 1-Boc-4-bromopyrazole, B₂(pin)₂, Pd catalyst | 1-Boc-1H-pyrazole-4-boronic acid pinacol ester |

Step 3: Suzuki-Miyaura Cross-Coupling Reaction

This is the crucial C-C bond-forming step to link the thiophene and pyrazole rings.

Procedure:

-

To a degassed mixture of a suitable solvent (e.g., 1,4-dioxane/water, 4:1) add methyl 5-bromothiophene-2-carboxylate (1.0 eq), 1-Boc-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%), to the mixture.[6][7]

-

Heat the reaction mixture under an inert atmosphere at 90-100 °C for 12-24 hours, monitoring by TLC.[7]

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 5-(1-Boc-1H-pyrazol-4-yl)thiophene-2-carboxylate.

| Parameter | Value |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Base | K₂CO₃ or K₃PO₄ |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 90-100 °C |

Step 4: Deprotection and Hydrolysis

The final step involves the removal of the Boc protecting group and the hydrolysis of the methyl ester to the desired carboxylic acid.

Procedure:

-

Boc Deprotection: Dissolve the coupled product in a suitable solvent (e.g., dichloromethane or ethanol). For acid-labile Boc groups, treat with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. Alternatively, for base-labile Boc-protected pyrazoles, a solution of NaBH₄ in ethanol can be used for selective deprotection.[8][9][10] Monitor the reaction by TLC. Once complete, neutralize the reaction mixture and extract the product.

-

Ester Hydrolysis: The crude deprotected intermediate can be directly subjected to hydrolysis. Dissolve the intermediate in a mixture of THF/water or methanol/water and add a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[11] Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.

Biological Context and Signaling Pathways

While the specific biological targets and signaling pathways for this compound are not yet extensively documented, derivatives of both pyrazole and thiophene are known to interact with various key cellular pathways implicated in diseases such as cancer and inflammation. For instance, some pyrazole-containing compounds are known to be inhibitors of kinases, which are crucial regulators of cell signaling.

Below is a generalized representation of a kinase signaling pathway that could be a potential area of investigation for this class of compounds.

Caption: A representative MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion

The synthetic route outlined in this whitepaper provides a clear and robust strategy for the preparation of this compound. By leveraging the well-established Suzuki-Miyaura cross-coupling reaction, this methodology offers high efficiency and adaptability. The detailed protocols serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. Further investigation into the biological activity of the title compound and its derivatives is warranted to explore its therapeutic potential.

References

- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]

- 9. Selective deprotection of N-Boc-imidazoles and... - Pergamos [pergamos.lib.uoa.gr]

- 10. arkat-usa.org [arkat-usa.org]

- 11. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Synthesis of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This document outlines key synthetic strategies, detailed experimental protocols, and quantitative data compiled from recent literature.

Core Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step process. The primary approaches can be categorized as follows:

-

Construction of the Thiophene Ring followed by Pyrazole Formation: This strategy involves first synthesizing a functionalized thiophene-2-carboxylic acid or its ester, which is then elaborated to introduce the pyrazole moiety.

-

Construction of the Pyrazole Ring followed by Thiophene Annulation: In this approach, a pyrazole derivative with appropriate functional groups is prepared first, followed by the construction of the thiophene ring.

-

Coupling of Pre-formed Thiophene and Pyrazole Moieties: This is a convergent approach where a functionalized thiophene and a functionalized pyrazole are coupled together, often through transition metal-catalyzed cross-coupling reactions.[5]

This guide will focus on the most prevalent strategies found in the literature, which primarily involve building upon a pre-existing thiophene scaffold.

Synthesis of Key Intermediates

A common and crucial intermediate for the synthesis of the target compounds is a thiophene derivative with a handle for introducing the pyrazole ring. 5-Bromothiophene-2-carboxylic acid is a versatile starting material for this purpose.[5]

One reported method involves a one-pot synthesis starting from 2-thiophenecarboxaldehyde. The process includes chlorination followed by oxidation.[6]

Experimental Protocol:

-

Chlorinating reagent is introduced to 2-thiophenecarboxaldehyde, and the reaction is kept warm to yield the intermediate 5-chloro-2-thiophenecarboxaldehyde.[6]

-

This intermediate is then slowly added to a pre-cooled liquid alkali solution.[6]

-

Chlorine gas is passed through the solution, followed by a quenching step with sodium sulfite.[6]

-

The aqueous phase is then acidified with concentrated hydrochloric acid to precipitate the product, which is purified by recrystallization.[6]

This intermediate is pivotal for synthesizing a variety of pyrazolyl thiophene derivatives.[1]

Experimental Protocol: A mixture of ethyl 5-amino-2-(aminocarbonyl)-3-methylthiophene-4-carboxylate and hydrazine hydrate in ethanol is heated under reflux for 24 hours. The product crystallizes upon cooling and can be collected by filtration.[1]

Synthesis of 5-(1H-pyrazol-1-yl)thiophene-2-carboxamide Derivatives

A common synthetic route involves the cyclocondensation of a thiophene hydrazide with a 1,3-dicarbonyl compound.[1][3]

Experimental Protocol: A mixture of 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide (1 mmol) and acetylacetone (1 mmol) in absolute ethanol (10 mL) with a few drops of glacial acetic acid is heated under reflux for 12 hours. The product separates upon cooling to room temperature and is collected by filtration, then crystallized from DMF.[1]

| Compound | Yield (%) | Melting Point (°C) |

| 5-Amino-3-methyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide | 64 | 146-148 |

Table 1: Yield and melting point for the synthesis of a dimethyl-pyrazolyl thiophene carboxamide derivative.[1]

Experimental Protocol: Following a similar procedure, 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide (1 mmol) is reacted with benzoylacetone (1 mmol) under the same conditions.[1]

| Compound | Yield (%) | Melting Point (°C) |

| 5-Amino-3-methyl-4-[(3-methyl-5-phenyl-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide | 68 | 108-110 |

Table 2: Yield and melting point for the synthesis of a methyl-phenyl-pyrazolyl thiophene carboxamide derivative.[1]

Synthesis of 5-(1H-pyrazol-3-yl)thiophene-2-carboxamide Derivatives via Suzuki-Miyaura Cross-Coupling

This approach is useful for creating a direct C-C bond between the thiophene and pyrazole rings. The synthesis starts with a bromo-substituted thiophene carboxamide which is then coupled with a pyrazole boronic acid or ester.[5]

Experimental Protocol: To a solution of 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide in 1,4-dioxane, tripotassium phosphate (K₃PO₄) as a base and a palladium(0) catalyst are added. The corresponding aryl boronic acid is then added, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up to isolate the desired product. Yields for this type of reaction are reported to be in the range of 66-81%.[5]

Biological Significance

Derivatives of this compound are recognized for their wide range of pharmacological activities. The pyrazole moiety is a common scaffold in many approved drugs.[2][3] The thiophene ring is also a well-known pharmacophore.[2] The combination of these two heterocyclic rings can lead to compounds with enhanced biological profiles, including:

-

Antimicrobial and Antifungal Activity: Many pyrazole and thiophene derivatives have shown potent activity against various bacterial and fungal strains.[1][2][3]

-

Anti-inflammatory Activity: The pyrazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[7]

-

Anticancer Activity: These compounds have been investigated for their cytotoxic effects against various cancer cell lines.[4][8][9]

-

Antiviral Activity: Notably, some derivatives have been shown to inhibit the replication of the Hepatitis C virus (HCV).[1][10]

This diverse range of biological activities makes the this compound scaffold a promising starting point for the development of new therapeutic agents.

Conclusion

The synthesis of this compound and its derivatives can be achieved through several reliable synthetic routes. The choice of a particular method will depend on the desired substitution pattern and the availability of starting materials. The methodologies presented in this guide, including cyclocondensation and palladium-catalyzed cross-coupling, offer versatile and efficient ways to access this important class of compounds. The significant biological potential of these derivatives warrants further investigation and development in the field of medicinal chemistry.

References

- 1. Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 7. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synergypublishers.com [synergypublishers.com]

- 9. japsonline.com [japsonline.com]

- 10. Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents [openmedicinalchemistryjournal.com]

Unveiling the Bioactive Potential: A Technical Guide to 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activities of the heterocyclic compound 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid and its structurally related analogs. While direct comprehensive studies on the title compound are limited in publicly available literature, this paper synthesizes findings from closely related pyrazolyl-thiophene derivatives to provide insights into its potential therapeutic applications. The document focuses on anticancer and antimicrobial activities, presenting available quantitative data, detailed experimental methodologies, and plausible mechanisms of action.

Introduction: The Promise of Pyrazolyl-Thiophene Scaffolds

The fusion of pyrazole and thiophene rings in a single molecular entity has garnered significant interest in medicinal chemistry. Both pyrazole and thiophene are well-established pharmacophores known to impart a wide range of biological activities to compounds. Pyrazole-containing molecules have demonstrated applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. Similarly, thiophene derivatives are recognized for their therapeutic potential, including anticancer and antimicrobial properties. The combination of these two heterocycles in a hybrid structure, such as this compound, offers the potential for novel mechanisms of action and synergistic effects, making this scaffold a promising area for drug discovery.

Anticancer Activity of Pyrazolyl-Thiophene Derivatives

Several studies have highlighted the anticancer potential of compounds structurally related to this compound. These derivatives have been shown to exhibit cytotoxicity against various cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazolyl-thiophene derivatives against various human cancer cell lines. It is important to note that these are analogs, and the activity of this compound itself may vary.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | Pyrazole-thiophene hybrid derivative 2 | MCF-7 (Breast) | 6.57 | |

| HepG2 (Liver) | 8.86 | |||

| Analog 2 | Pyrazole-thiophene hybrid derivative 8 | MCF-7 (Breast) | 8.08 | |

| Analog 3 | Pyrazole-thiophene hybrid derivative 14 | MCF-7 (Breast) | 12.94 | |

| HepG2 (Liver) | 19.59 | |||

| Analog 4 | Pyrazole containing thiophene moiety 102 | HepG2 (Liver) | 3.81 | |

| HCT116 (Colon) | 5.85 | |||

| MCF-7 (Breast) | 4.92 | |||

| PC3 (Prostate) | 9.70 |

Plausible Signaling Pathways in Anticancer Activity

The precise mechanism of action for this compound is not yet elucidated. However, based on studies of related compounds, a plausible mechanism involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. One such proposed pathway is the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are often dysregulated in cancer.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The following is a general protocol for determining the cytotoxic activity of a compound against cancer cell lines, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compound (dissolved in DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After

An In-depth Technical Guide to 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as privileged scaffolds in drug design. Among these, the fusion of pyrazole and thiophene rings has garnered significant attention, giving rise to a class of molecules with a broad spectrum of biological activities. Specifically, the 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid core has proven to be a versatile template for the development of potent inhibitors of various enzymes and receptors implicated in a range of pathologies, including inflammation, cancer, and microbial infections.

This technical guide provides a comprehensive overview of the current state of research on this compound analogs. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating key information on their synthesis, biological activities, structure-activity relationships (SAR), and relevant signaling pathways. Detailed experimental protocols for crucial biological assays are also provided to facilitate further investigation and development in this promising area of medicinal chemistry.

Synthetic Strategies

The synthesis of this compound analogs typically involves a multi-step approach, beginning with the construction of the individual heterocyclic rings followed by their coupling. A common and efficient method for the synthesis of the polysubstituted 2-aminothiophene core is the Gewald reaction . This one-pot, multi-component reaction utilizes a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.

Subsequent modifications, such as the formation of the pyrazole ring and derivatization of the carboxylic acid group, can be achieved through various established synthetic transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , are frequently employed to introduce aryl or heteroaryl substituents, allowing for the exploration of a diverse chemical space and the fine-tuning of biological activity. Amide and ester derivatives are readily prepared from the carboxylic acid moiety, offering further avenues for SAR studies.

A generalized synthetic workflow is depicted below:

Technical Guide: Spectroscopic Analysis of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is a heterocyclic compound incorporating both a pyrazole and a thiophene moiety. Such hybrid molecules are of significant interest in medicinal chemistry due to the diverse biological activities associated with these ring systems.[1] Structural elucidation is a critical step in the development of new chemical entities, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.[2] This guide outlines the expected NMR spectral characteristics and a general protocol for the analysis of the title compound.

Predicted NMR Data

While specific experimental data is unavailable, the expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the analysis of structurally related pyrazole and thiophene derivatives.[3][4][5] The predicted values are summarized in the tables below. It is important to note that actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole-H (2H) | 7.8 - 8.2 | Singlet (broad) |

| Thiophene-H (1H) | 7.5 - 7.9 | Doublet |

| Thiophene-H (1H) | 7.2 - 7.6 | Doublet |

| Carboxylic Acid-H (1H) | > 12.0 | Singlet (very broad) |

| NH (pyrazole) | 13.0 - 14.0 | Singlet (very broad) |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 162 - 168 |

| Thiophene C (quaternary) | 140 - 145 |

| Thiophene C (quaternary) | 135 - 140 |

| Pyrazole CH (2C) | 130 - 138 |

| Thiophene CH | 125 - 130 |

| Thiophene CH | 123 - 128 |

| Pyrazole C (quaternary) | 115 - 125 |

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring high-quality 1D and 2D NMR spectra for a small organic molecule such as this compound.

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the solid sample of this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial and should be based on the solubility of the compound and the need to avoid exchange of labile protons (like the carboxylic acid and NH protons) with the solvent. DMSO-d₆ is often a good choice for carboxylic acids.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to define the 0 ppm reference point.

3.2. NMR Spectrometer Setup and Data Acquisition

The following experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is used.

-

Spectral Width: Typically set to 12-16 ppm.

-

Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.

-

Spectral Width: A wider spectral width of about 200-220 ppm is necessary.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A 2-second relaxation delay is a good starting point.

-

-

2D NMR Spectroscopy (for structural confirmation):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

-

3.3. Data Processing

The acquired raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova). The main processing steps include:

-

Fourier Transformation: To convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phase Correction: To ensure all peaks are in the absorptive mode.

-

Baseline Correction: To obtain a flat baseline.

-

Integration: To determine the relative ratios of the different types of protons in the ¹H NMR spectrum.

-

Peak Picking: To identify the precise chemical shifts of all signals.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and structural characterization of a novel organic compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

While experimental NMR data for this compound is not currently documented in readily accessible literature, this guide provides a robust framework for its acquisition and interpretation. The predicted spectral data, based on analogous structures, offers a valuable reference for researchers working on the synthesis and characterization of this and related compounds. The outlined experimental protocol and characterization workflow represent standard practices in the field of synthetic and medicinal chemistry, ensuring reliable structural elucidation.

References

- 1. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Mass Spectrometry of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mass spectrometry of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. Due to the absence of publicly available mass spectral data for this specific molecule, this guide presents a predictive analysis based on the known fragmentation patterns of its constituent chemical moieties: a pyrazole ring, a thiophene ring, and a carboxylic acid group. This document outlines a plausible fragmentation pathway, presents hypothetical quantitative data in a structured format, and provides a detailed experimental protocol for its analysis via mass spectrometry. Visual diagrams generated using Graphviz are included to illustrate the predicted fragmentation and experimental workflow.

Introduction

This compound (Molecular Formula: C₈H₆N₂O₂S, Molecular Weight: 194.21 g/mol ) is a small molecule featuring a pyrazole ring linked to a thiophene-2-carboxylic acid scaffold. Such hybrid heterocyclic systems are of significant interest in medicinal chemistry due to their potential for diverse biological activities. Mass spectrometry is an essential analytical technique for the structural elucidation and characterization of these novel compounds. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices and for metabolism studies. This guide serves as a practical resource for researchers engaged in the synthesis and analysis of this and structurally related compounds.

Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) mass spectrometry. The predicted m/z values are based on the fragmentation of analogous structures and general principles of mass spectrometry.

| Predicted Fragment Ion | Structure | m/z (Predicted) | Relative Abundance (Hypothetical) | Plausible Fragmentation Pathway |

| Molecular Ion [M]⁺• | C₈H₆N₂O₂S⁺• | 194 | Moderate | Initial electron impact |

| [M-OH]⁺ | C₈H₅N₂OS⁺ | 177 | High | Loss of a hydroxyl radical from the carboxylic acid group |

| [M-COOH]⁺ | C₇H₅N₂S⁺ | 149 | High | Decarboxylation, loss of the carboxylic acid group |

| [Thiophene-2-carboxylic acid]⁺• | C₅H₄O₂S⁺• | 128 | Moderate | Cleavage of the C-C bond between the thiophene and pyrazole rings |

| [Thiophenyl]⁺ | C₄H₃S⁺ | 83 | Low | Further fragmentation of the thiophene moiety |

| [Pyrazolyl]⁺ | C₃H₃N₂⁺ | 67 | Moderate | Cleavage of the C-C bond between the thiophene and pyrazole rings |

| [C₃H₃]⁺ | C₃H₃⁺ | 39 | Low | Fragmentation of the pyrazole or thiophene ring |

Predicted Fragmentation Pathway

The fragmentation of this compound is anticipated to be initiated by the ionization of the molecule, forming a molecular ion (m/z 194). The subsequent fragmentation is likely to proceed through several key pathways, primarily involving the carboxylic acid group and the bond linking the two heterocyclic rings.

A primary fragmentation event is the loss of a hydroxyl radical (•OH) from the carboxylic acid group, a common fragmentation for aromatic carboxylic acids, leading to a stable acylium ion at m/z 177. Another significant fragmentation is the loss of the entire carboxyl group as a radical (•COOH), resulting in a fragment at m/z 149. Cleavage of the bond between the thiophene and pyrazole rings is also a probable event, leading to ions corresponding to the individual heterocyclic systems.

Figure 1: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.

-

Derivatization (Optional): For GC-MS analysis, derivatization may be necessary to increase the volatility of the carboxylic acid. A common method is esterification, for example, by reacting with diazomethane or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

4.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Ionization Source: Electron Ionization (EI)

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 35-400

-

Scan Speed: 2 scans/second

4.3. Data Acquisition and Analysis

Acquire the data using the instrument's software. The resulting total ion chromatogram (TIC) and mass spectra of the eluting peaks should be analyzed. The mass spectrum of the peak corresponding to this compound (or its derivative) should be examined for the molecular ion and characteristic fragment ions as predicted.

Figure 2: General experimental workflow for GC-MS analysis.

Logical Relationships in Fragmentation

The fragmentation of this compound follows established chemical principles. The stability of the resulting fragment ions plays a crucial role in determining the major fragmentation pathways.

Figure 3: Logical relationships in the fragmentation process.

Conclusion

Crystal Structure of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid: A Search for Definitive Structural Data

Despite a comprehensive search of crystallographic databases and scientific literature, the complete crystal structure of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid, including its specific atomic coordinates, bond lengths, and angles, remains undetermined in the public domain. This absence of foundational data precludes the creation of an in-depth technical guide as requested.

While the chemical identity of this compound is established, with its molecular formula C₈H₆N₂O₂S and a molecular weight of 194.21 g/mol , the precise three-dimensional arrangement of its atoms in a crystalline solid has not been publicly reported. This critical information, typically obtained through single-crystal X-ray diffraction analysis, is essential for a detailed understanding of its solid-state properties, intermolecular interactions, and potential applications in materials science and drug development.

Numerous studies on related pyrazole and thiophene derivatives have been published, some of which include detailed crystallographic analyses. For instance, the crystal structure of compounds like 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide has been determined and deposited in the Cambridge Crystallographic Data Centre (CCDC). These related structures provide valuable insights into the potential conformations and hydrogen bonding motifs that might be present in the target molecule. However, direct extrapolation of these findings to this compound is not feasible for generating a precise and accurate technical guide.

The synthesis of various pyrazole and thiophene carboxylic acids has been documented in the literature, often as intermediates in the development of new pharmaceutical agents. These synthetic routes typically involve multi-step reactions, but the final step of growing single crystals suitable for X-ray diffraction and the subsequent structural analysis for the specific title compound have not been detailed in available scientific resources.

Without access to the crystallographic information file (CIF) or equivalent raw data, the core requirements of generating quantitative data tables and detailed experimental protocols for the crystal structure determination of this compound cannot be met.

Further research, specifically the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis, would be required to elucidate the definitive crystal structure of this compound. Such a study would provide the necessary data to fulfill the request for a comprehensive technical whitepaper.

"physical and chemical properties of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, a proposed synthetic route, and potential biological significance of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid. This molecule, incorporating both thiophene and pyrazole moieties, represents a scaffold of significant interest in medicinal chemistry. Due to a lack of extensive characterization in public literature, this document combines data from chemical suppliers, predictions based on structurally related compounds, and plausible experimental methodologies to serve as a foundational resource for researchers.

Chemical and Physical Properties

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 74990-40-2 | [1] |

| Molecular Formula | C₈H₆N₂O₂S | [1] |

| Molecular Weight | 194.21 g/mol | [1] |

| Predicted Boiling Point | 511.5 ± 45.0 °C | Inferred from isomer[2] |

| Predicted Density | 1.514 ± 0.10 g/cm³ | Inferred from isomer[2] |

| Purity (Typical) | ≥95% | [1] |

| Appearance | Likely an off-white to yellow solid | Inferred from related compounds |

Note: Predicted values are for the isomeric compound 3-Thiophenecarboxylic acid, 5-(1H-pyrazol-4-yl)- and should be used as estimations only.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, based on established synthetic methodologies for related pyrazole-thiophene compounds, a plausible synthetic route can be proposed. A common approach involves the coupling of a thiophene derivative with a pyrazole synthon.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A feasible approach is the Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds between aromatic rings. This would involve the reaction of a boronic acid or ester derivative of one ring with a halide of the other, followed by hydrolysis of an ester protecting group.

Experimental Protocol:

Step 1: Synthesis of Methyl 5-bromothiophene-2-carboxylate

-

Dissolve 5-bromothiophene-2-carboxylic acid in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After cooling, neutralize the mixture and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Step 2: Suzuki-Miyaura Coupling

-

To a reaction vessel, add methyl 5-bromothiophene-2-carboxylate, 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate to obtain the crude coupled product. Purify by column chromatography.

Step 3: Hydrolysis and Deprotection

-

Dissolve the purified coupled product from Step 2 in a mixture of THF and water.

-

Add an excess of a strong base, such as lithium hydroxide (LiOH).

-

Stir the mixture at room temperature until the ester hydrolysis is complete (monitor by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. This will also remove the Boc protecting group from the pyrazole nitrogen.

-

The product, this compound, should precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Caption: Proposed workflow for the synthesis of the target compound.

Spectral Characterization (Predicted)

No experimental spectra for this compound are available in the public domain. However, based on its structure and data from related compounds, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm). - Singlets for the pyrazole CH protons (around 7.5-8.5 ppm). - A broad singlet for the pyrazole NH proton. - Doublets for the thiophene ring protons (in the aromatic region). |

| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon (~160-170 ppm). - Signals for the aromatic carbons of the thiophene and pyrazole rings (~110-150 ppm). |

| IR Spectroscopy | - A very broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹).[3] - A strong C=O stretching band for the carbonyl group (~1680-1710 cm⁻¹).[3] - C-O stretching and O-H bending bands (~1210-1320 cm⁻¹ and ~1400-1440 cm⁻¹). - C-H and C=C stretching bands for the aromatic rings. |

| Mass Spectrometry | - A molecular ion peak [M+H]⁺ at m/z ≈ 195.02. |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, its structural motifs are present in numerous biologically active compounds. Thiophene and pyrazole-containing heterocycles are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5]

Hypothesized Mechanism of Action: Enzyme Inhibition

A plausible mechanism of action for compounds of this class is the inhibition of key enzymes involved in disease pathology. For instance, structurally related 5-(pyrazol-3-yl)thiophene-2-carboxamides have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[6] Inhibition of MAO-B increases levels of dopamine in the brain, which can be beneficial in conditions like Parkinson's disease. This inhibition is often achieved through specific interactions with the enzyme's active site.

Caption: Hypothesized signaling pathway for the target compound.

Further Research Directions:

Given the therapeutic potential of this scaffold, future research should focus on:

-

Confirmation of Structure and Properties: Full experimental characterization, including melting point, solubility, pKa, and detailed NMR and crystallographic analysis.

-

Biological Screening: Evaluation of its activity against a panel of common drug targets, such as kinases, proteases, and metabolic enzymes like MAO-B.

-

Mechanism of Action Studies: If activity is found, further investigation into the specific signaling pathways involved.

-

Analogue Synthesis: Creation of a library of related compounds to explore structure-activity relationships (SAR).

Conclusion

This compound is a promising, yet under-characterized, chemical entity. This guide provides a foundational summary of its known attributes, a plausible synthetic route, and a hypothesis for its potential biological relevance based on the activities of related molecules. It is intended to serve as a starting point for researchers interested in exploring the potential of this and similar heterocyclic scaffolds in drug discovery and development. All predicted and hypothesized information should be confirmed through rigorous experimentation.

References

- 1. 5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid 95% | CAS: 74990-40-2 | AChemBlock [achemblock.com]

- 2. 3-Thiophenecarboxylic acid, 5-(1H-pyrazol-4-yl)- CAS#: 1187468-02-5 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Therapeutic Potential of the 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid Scaffold

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid scaffold as a pivotal component in the development of novel therapeutic agents. While direct pharmacological data on the parent compound is limited, its structural motif is a cornerstone in the synthesis of a diverse range of biologically active molecules. This guide will explore the mechanisms of action, quantitative biological data, and synthetic strategies associated with its derivatives.

The combination of pyrazole and thiophene rings creates a unique pharmacophore with versatile applications. Pyrazole derivatives are known to engage with a variety of biological targets, including enzymes and receptors.[1][2] Thiophene-containing compounds also exhibit a broad spectrum of biological activities, from antimicrobial to anticancer effects.[3] The strategic chemical modifications of the this compound core allow for the fine-tuning of these properties, leading to the development of potent and selective therapeutic candidates.

Quantitative Data on Biologically Active Derivatives

The following table summarizes the quantitative data for various derivatives synthesized using the this compound scaffold, highlighting their therapeutic potential across different disease areas.

| Compound Class | Specific Derivative | Target | Activity Metric (IC50/EC50) | Therapeutic Area |

| 5-amino-1H-pyrazole-4-carboxamides | Compound 10h | FGFR1 | 46 nM | Oncology |

| FGFR2 | 41 nM | |||

| FGFR3 | 99 nM | |||

| FGFR2 V564F mutant | 62 nM | |||

| NCI-H520 (Lung Cancer) | 19 nM | |||

| SNU-16 (Gastric Cancer) | 59 nM | |||

| KATO III (Gastric Cancer) | 73 nM | |||

| 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides | HT-0411 | Monoamine Oxidase B (MAO-B) | Potent and Selective Inhibition | Neurodegenerative Diseases |

| Pyrazolo[5,1-f][3][4]naphthyridines | Compound 491 | Phosphodiesterase 10A (PDE10A) | Potent Inhibition | Neuropsychiatric Disorders |

| 4-(1-Phenyl-1H-pyrazol-4-yl)quinolines | Compound 490 | mGlu4 Receptor (Positive Allosteric Modulator) | 220 nM | Parkinson's Disease |

Experimental Protocols

General Synthesis of Pyrazole Derivatives:

A common synthetic route to pyrazole derivatives involves the reaction of a chalcone with a hydrazine hydrate in the presence of a suitable solvent like ethanol or acetic acid. The reaction mixture is typically refluxed for several hours. The resulting product can then be purified by recrystallization.

For instance, the synthesis of 2-[3-(5-Chlorothiophen-2-yl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-4H-chromen-4-one involves refluxing a substituted pyrazolyl propenone in DMSO with iodine at 135-145°C for 3-4 hours.[3] The product is then isolated by pouring the reaction mixture into crushed ice and filtering the resulting solid.[3]

In Vitro Kinase Assays (for FGFR inhibitors):

The inhibitory activity of compounds against FGFR kinases can be determined using a variety of commercially available assay kits. A typical protocol involves the incubation of the kinase, a suitable substrate (e.g., a biotinylated peptide), ATP, and the test compound in a reaction buffer. The extent of substrate phosphorylation is then quantified, often using a fluorescence-based detection method. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assays:

The anti-proliferative effects of the synthesized compounds on cancer cell lines can be evaluated using assays such as the MTT or SRB assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The cell viability is then determined by measuring the absorbance at a specific wavelength. IC50 values are calculated from the resulting dose-response curves.

Visualizing Mechanisms and Workflows

Signaling Pathway of MAO-B Inhibition:

The following diagram illustrates the mechanism of action for derivatives of this compound that function as Monoamine Oxidase B (MAO-B) inhibitors.

Caption: MAO-B Inhibition by Thiophene-Pyrazole Derivatives.

Experimental Workflow for Synthesis and Screening:

This diagram outlines a typical workflow for the synthesis of a chemical library based on the this compound scaffold and the subsequent screening for biological activity.

Caption: Synthesis and Screening Workflow.

References

- 1. Buy 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 4. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid represents a promising heterocyclic scaffold in medicinal chemistry. Its constituent moieties, pyrazole and thiophene, are well-established pharmacophores present in numerous biologically active compounds. While direct extensive biological profiling of this specific parent molecule is not widely published, a comprehensive analysis of its close structural analogs and derivatives reveals significant potential for therapeutic targeting of several key enzymes and signaling pathways implicated in a range of human diseases. This technical guide synthesizes the available data on these derivatives to illuminate the most probable biological targets for this compound, providing a foundation for future drug discovery and development efforts. The primary putative targets identified through examination of related compounds are Monoamine Oxidase B (MAO-B) and Aurora Kinases, with downstream effects on pathways such as CREB activation.

Potential Biological Target I: Monoamine Oxidase B (MAO-B)

Derivatives of the this compound scaffold have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is a critical enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a key therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.

A notable study identified a series of 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides as novel, potent, and selective MAO-B inhibitors.[1] An initial screening hit, HT-0411, was found to induce CREB (cAMP response element-binding protein) activation, a downstream effect attributed to its selective inhibition of MAO-B.[1] Further optimization led to the identification of compound 8f, a candidate molecule with high selectivity for MAO-B.[1]

Quantitative Data: MAO-B Inhibition by a Derivative Series

| Compound | Target | IC50 (nM) | Selectivity over MAO-A | Reference |

| 8f | MAO-B | 29-56 | >50 µM (19% inhibition) | [1] |

Signaling Pathway: MAO-B Inhibition and CREB Activation

The inhibition of MAO-B by these compounds leads to an increase in the levels of monoamine neurotransmitters. This, in turn, can modulate downstream signaling cascades, including the activation of the transcription factor CREB, which is a master regulator of genes involved in memory and synaptic plasticity.[1]

Figure 1: Proposed pathway of MAO-B inhibition leading to CREB activation.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol is adapted from commercially available MAO-B inhibitor screening kits.

1. Materials and Reagents:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer

-

MAO-B Substrate (e.g., kynuramine)

-

Developer Solution

-

Fluorescent Probe (e.g., OxiRed™)

-

Test compound (this compound or its derivatives)

-

Positive Control Inhibitor (e.g., Selegiline)

-

96-well black microplate

2. Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in MAO-B Assay Buffer. The final solvent concentration should not exceed 1%.

-

Assay Setup: Add 10 µL of the diluted test compound, positive control, or assay buffer (for enzyme control) to the wells of the microplate.

-

Enzyme Addition: Dilute the MAO-B enzyme in the assay buffer and add 50 µL to each well (except for a no-enzyme blank). Incubate for 10 minutes at 37°C.

-

Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer. Add 40 µL of this solution to each well to initiate the reaction.

-

Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2: Workflow for a fluorometric MAO-B inhibition assay.

Potential Biological Target II: Aurora Kinases

The pyrazole moiety is a known hinge-binding motif in many kinase inhibitors. While direct evidence for the title compound is pending, a positional isomer, 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid, has been noted as a potential inhibitor of Aurora kinases.[2] Furthermore, other novel pyrazole derivatives have demonstrated inhibitory activity against Aurora A kinase.[3] Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is linked to various cancers, making them attractive targets for oncology drug development.

Quantitative Data: Aurora A Kinase Inhibition by Pyrazole Analogs

| Compound | Target | IC50 (µM) | Reference |

| 5h (a pyrazole derivative) | Aurora A | 0.78 | [3] |

| 5e (a pyrazole derivative) | Aurora A | 1.12 | [3] |

| Alisertib (Reference) | Aurora A | 3.36 | [3] |

Signaling Pathway: Aurora Kinase in Cell Cycle Regulation

Aurora A kinase is crucial for centrosome maturation, mitotic spindle formation, and proper chromosome segregation. Its inhibition leads to mitotic arrest, endoreduplication, and ultimately apoptosis in cancer cells.

Figure 3: Role of Aurora A kinase in mitosis and the effect of its inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay for Aurora A

This protocol is based on the Promega ADP-Glo™ Kinase Assay system, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

1. Materials and Reagents:

-

Recombinant human Aurora A kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Kinase Assay Buffer

-

Test compound

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

2. Procedure:

-

Kinase Reaction Setup: In each well, add the test compound at various concentrations, followed by the Aurora A enzyme.

-

Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for 45 minutes.

-

ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

-

ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate at room temperature for another 45 minutes.

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold is a promising starting point for the development of inhibitors targeting key enzymes in human disease. Based on the analysis of its derivatives and analogs, Monoamine Oxidase B and Aurora Kinases stand out as high-potential biological targets. The provided quantitative data, pathway diagrams, and experimental protocols offer a robust framework for researchers to initiate screening and lead optimization campaigns. Further investigation is warranted to synthesize and profile the parent compound and a focused library of its derivatives against these targets to fully elucidate its therapeutic potential.

References

- 1. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid [smolecule.com]

- 3. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Bioactive Potential: A Technical Guide to the Structure-Activity Relationship of Pyrazole-Thiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrazole and thiophene rings has emerged as a privileged scaffold in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. This technical guide delves into the core principles of the structure-activity relationship (SAR) of pyrazole-thiophene compounds, offering a comprehensive overview of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Therapeutic Landscape of Pyrazole-Thiophene Hybrids

The unique combination of the electron-rich thiophene ring and the versatile pyrazole moiety allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] This has led to the exploration of pyrazole-thiophene derivatives across a wide range of therapeutic areas, including:

-

Anticancer Agents: These compounds have demonstrated significant potential in oncology by targeting various hallmarks of cancer. They have been shown to inhibit key signaling pathways involved in cell proliferation, angiogenesis, and survival.[1][3][4]

-

Kinase Inhibitors: A significant area of investigation for pyrazole-thiophene derivatives is their ability to act as kinase inhibitors.[3][4][5] By targeting kinases such as EGFR, VEGFR, and Akt, these compounds offer a promising avenue for the development of targeted cancer therapies.[1][3]

-

Antimicrobial Agents: The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrazole-thiophene derivatives have shown considerable efficacy against a range of microbial pathogens.[2][6][7]

-

Antioxidant and Anti-inflammatory Agents: Several studies have highlighted the radical scavenging and anti-inflammatory properties of these compounds, suggesting their potential in treating diseases associated with oxidative stress and inflammation.[2][6][8]

Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole-thiophene compounds is intricately linked to their structural features. Systematic modifications of the core scaffold have provided valuable insights into the key determinants of potency and selectivity.

Anticancer Activity

The anticancer SAR of pyrazole-thiophene hybrids often revolves around substitutions on both the pyrazole and thiophene rings, as well as the linker connecting them.

Table 1: SAR of Pyrazole-Thiophene Derivatives as Anticancer Agents

| Compound Reference | Target/Cell Line(s) | Key Structural Features | IC50 (µM) | Reference(s) |

| 2 | MCF-7 (Breast), HepG2 (Liver) | Unsubstituted N1 on pyrazole | 6.57 (MCF-7), 8.86 (HepG2) | [1] |

| 8 | MCF-7 | Benzoic acid-derived acetyl group at N1 of pyrazole | 8.08 | [1] |

| 14 | MCF-7, HepG2 | Acetylated pyrazole derivative | 12.94 (MCF-7), 19.59 (HepG2) | [1] |

| VIa-d | HepG2 | Varies | 1.37–2.09 | [1] |

| 166 | HepG2 | Diarylpyrazole with thiophene ring | 0.083 | [9] |

| 7a, 19c | MCF-7, NCI-H460 (Lung), SF-268 (CNS) | Tetrahydrobenzo[b]thiophene core | Potent | [10] |

Key SAR Insights for Anticancer Activity:

-

Unsubstituted Pyrazole N1: An unsubstituted N1 position on the pyrazole ring, as seen in compound 2 , can be crucial for potent cytotoxic activity against cancer cell lines like MCF-7 and HepG2. This suggests that a free N-H group may be involved in key hydrogen bonding interactions with the biological target.[1]

-

N1-Substitution on Pyrazole: While substitution at the N1 position can be tolerated, the nature of the substituent is critical. For instance, introducing a benzoic acid-derived acetyl group (compound 8 ) can maintain moderate activity.[1]

-

Thiophene Substituents: The substitution pattern on the thiophene ring significantly influences activity. For instance, in a series of antimicrobial agents, chloro-substitution on the thiophene ring led to excellent inhibitory activity.[7]

-

Hybridization with Other Heterocycles: Combining the pyrazole-thiophene core with other heterocyclic systems, such as thiazole, can lead to multifunctional agents with both antimicrobial and antioxidant properties.[2][6]

Kinase Inhibition

Pyrazole-thiophene derivatives have been extensively studied as inhibitors of various kinases involved in cancer progression.

Table 2: SAR of Pyrazole-Thiophene Derivatives as Kinase Inhibitors

| Compound Reference | Target Kinase(s) | Key Structural Features | IC50 / Ki (nM) | Reference(s) |

| 2 | EGFR (wild & T790M mutant), VEGFR-2 | Unsubstituted N1 on pyrazole | Potent inhibitor | [1] |

| 1d, 1o | Akt | Conformational restriction strategy | Potent | [3] |

| 2 (JNK3 inhibitor) | JNK3 | Pyrazole-urea scaffold with 2-Cl on aniline | >100-fold selectivity vs p38α | [5] |

| 43 | Not specified | Difluoromethoxy substituent | Ki = 0.21 | [11] |

| 2 (Akt1 inhibitor) | Akt1 | Constrained flexible part of Afuresertib | IC50 = 1.3 | [11] |

Key SAR Insights for Kinase Inhibition:

-

Multi-Targeted Inhibition: The pyrazole-thiophene scaffold can be engineered to inhibit multiple kinases simultaneously. For example, compound 2 effectively suppresses both wild-type and mutant EGFR, as well as VEGFR-2, highlighting its potential as a broad-spectrum anticancer agent.[1]

-

Conformational Restriction: Employing a conformational restriction strategy in the design of pyrazole-thiophene derivatives has led to the discovery of highly potent Akt inhibitors like compounds 1d and 1o .[3]

-

Urea Linker: The incorporation of a urea moiety in the linker, as seen in JNK3 inhibitors, can contribute to high selectivity against other kinases like p38α.[5]

-

Specific Substitutions for Selectivity: The type and position of substituents are critical for isoform-selective inhibition. For JNK3 inhibitors, a 2-chloro substitution on the aniline moiety was found to be optimal for both potency and selectivity.[5]

Antimicrobial Activity

The structural requirements for antimicrobial activity often involve specific substitutions that enhance interaction with microbial targets.

Table 3: SAR of Pyrazole-Thiophene Derivatives as Antimicrobial Agents

| Compound Reference | Target Organism(s) | Key Structural Features | MIC (µg/mL) | Reference(s) |

| 5b, 5f | Various bacteria and fungi | Chloro substitution on thiophene ring | 12.5-25.0 | [7] |

| 7a-g | E. coli, B. subtilis, S. aureus, A. niger | Pyrazolyl-thiazole derivatives of thiophene | Low MICs | [2][6] |

Key SAR Insights for Antimicrobial Activity:

-

Halogenation: The presence of electron-withdrawing groups, particularly halogens like chlorine on the thiophene ring, is a recurring feature in potent antimicrobial pyrazole-thiophene derivatives.[7][12]

-

Hybrid Scaffolds: The combination of the pyrazole-thiophene core with a thiazole ring has been shown to produce compounds with significant antimicrobial activity against a broad spectrum of bacteria and fungi.[2][6][12]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the synthesis and biological evaluation of pyrazole-thiophene compounds, as cited in the literature.

General Synthetic Procedures

The synthesis of pyrazole-thiophene hybrids often involves multi-step reaction sequences. A common approach is the construction of the pyrazole ring onto a pre-functionalized thiophene derivative.

Example: Synthesis of Thiophene-Appended Pyrazoles via Chalcone Intermediates [7][8][13]

-

Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted 2-acetylthiophene is reacted with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol or methanol to yield the corresponding chalcone intermediate.

-

Pyrazole Formation (3+2 Annulation): The synthesized chalcone is then reacted with a hydrazine derivative (e.g., phenylhydrazine hydrochloride) in a suitable solvent such as acetic acid under reflux conditions. This [3+2] cycloaddition reaction leads to the formation of the pyrazole ring, yielding the final thiophene-pyrazole hybrid.

Example: Synthesis of Pyrazolyl-Thiazole Derivatives of Thiophene [2][6]

-

Hydrazone Formation: Acetyl thiophene is condensed with phenylhydrazine in the presence of a strong acid like H2SO4 to form a hydrazone intermediate.

-

Vilsmeier-Haack Reaction: The hydrazone is then cyclized using phosphoryl chloride (POCl3) in dimethylformamide (DMF) to form the pyrazole-4-carbaldehyde.

-

Thiosemicarbazone Formation: The pyrazole-4-carbaldehyde is reacted with thiosemicarbazide in ethanol with an acid catalyst.

-

Thiazole Ring Formation: The resulting thiosemicarbazone is cyclized with an α-haloketone (e.g., phenacyl bromide derivatives) to yield the final pyrazolyl-thiazole derivatives of thiophene.

Biological Assays

3.2.1. In Vitro Cytotoxicity Assay (MTT Assay) [1]

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazole-thiophene compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

3.2.2. Kinase Inhibition Assay [1]

Kinase inhibition assays are typically performed using commercially available kits or established protocols. A general workflow involves:

-

Enzyme and Substrate Preparation: The target kinase (e.g., EGFR, VEGFR-2) and its specific substrate are prepared in a suitable assay buffer.

-

Compound Incubation: The kinase is incubated with various concentrations of the test compound.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA, fluorescence, or luminescence-based assays.

-

IC50 Calculation: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined.

3.2.3. Antimicrobial Susceptibility Testing (Broth Microdilution Method) [2][6]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The pyrazole-thiophene compounds are serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, is determined visually or by measuring absorbance.

Visualizing Pathways and Processes

Graphical representations are invaluable tools for understanding complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language of Graphviz.

Caption: Inhibition of Receptor Tyrosine Kinase signaling by pyrazole-thiophene compounds.

Caption: General workflow for the discovery and development of pyrazole-thiophene drug candidates.

Caption: Logical relationship of structural components to the biological activity of pyrazole-thiophene compounds.

Conclusion and Future Perspectives

The pyrazole-thiophene scaffold represents a highly versatile and promising platform for the design of novel therapeutic agents. The extensive research into their SAR has provided a solid foundation for the rational design of compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties. Future efforts in this field will likely focus on:

-

Exploring Novel Chemical Space: The synthesis of more diverse libraries of pyrazole-thiophene derivatives with novel substitution patterns to identify new biological targets.

-

Mechanism of Action Studies: In-depth investigations into the precise molecular mechanisms by which these compounds exert their biological effects.

-